N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
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Overview
Description
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is a compound that belongs to the class of heterocyclic aromatic compounds It contains a pyrimidine ring substituted with a trifluoromethyl group and a benzothiazole moiety
Mechanism of Action
Target of Action
The primary targets of N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine are certain types of fungi, including Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinereal . These fungi are responsible for various plant diseases that can cause significant damage to crops.
Pharmacokinetics
It is known that the compound’s lipophilicity allows it to easily diffuse into cells . This property likely contributes to its bioavailability and its ability to exert its antifungal effects.
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of the targeted fungi. In particular, the compound has been shown to exhibit higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common approach is the reaction of 2-aminobenzothiazole with 4-methyl-6-(trifluoromethyl)pyrimidine-2-chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound is studied for its antifungal and insecticidal properties, making it a candidate for developing new pesticides.
Materials Science: It is explored for its use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 4-(4-methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide
- 2-((4-(4-ethylphenoxy)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-((4-ethylphenyl)carbamoyl)acetamide
Uniqueness
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and benzothiazole groups enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-7-6-10(13(14,15)16)19-11(17-7)20-12-18-8-4-2-3-5-9(8)21-12/h2-6H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBUONOBOQAMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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